molecular formula C12H10O3 B2434211 2-Hydroxy-7-methoxy-1-naphthaldehyde CAS No. 75965-66-1

2-Hydroxy-7-methoxy-1-naphthaldehyde

Cat. No.: B2434211
CAS No.: 75965-66-1
M. Wt: 202.209
InChI Key: WQGADZACBGKOHW-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methoxy-1-naphthaldehyde is a chemical compound with the molecular formula C12H10O3 . It has a molecular weight of 202.21 . It is often used in scientific research due to its multifaceted properties.


Molecular Structure Analysis

The linear formula of this compound is C12H10O3 . The InChI code is 1S/C12H10O3/c1-15-9-4-2-8-3-5-12(14)11(7-13)10(8)6-9/h2-7,14H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that 2-Hydroxy-1-naphthaldehyde is often used as a functionalised fluorescent backbone for the synthesis of different fluorescent chemosensors .


Physical and Chemical Properties Analysis

This compound is a powder . It has a storage temperature of 2-8°C . The boiling point and melting point are not available for this specific compound.

Scientific Research Applications

Fluorescence Detection and Derivatization in Amino Acids Analysis

2-Hydroxy-1-naphthaldehyde (HNA) has been utilized as a derivatizing agent for the fluorescence detection of amino acids such as histidine, methionine, and tryptophan. It offers an effective method for separating HNA-derivatized amino acids on reversed-phase columns, presenting a viable alternative to traditional methods like the o-phthaldialdehyde (OPA) method. This application is significant in pharmaceutical and biochemical analyses (El-Brashy & Al-Ghannam, 1997).

Development of Fluorescent Chemosensors

2-Hydroxy-1-naphthaldehyde has been recognized as a functionalized fluorescent backbone crucial for synthesizing various fluorescent chemosensors. Its structural features, including the hydroxy moiety and the aldehyde group, enable the creation of sensors for detecting various cations and anions. These sensors are used for detecting a range of substances, from cations like Al3+, Zn2+, and Fe3+ to anions such as AcO and F, and even toxic species like N2H4 and H2S (Das & Goswami, 2017).

Energetic and Structural Properties in Naphthaldehyde Derivatives

A comprehensive study involving both experimental and computational methods has been conducted on hydroxy and methoxy naphthaldehyde derivatives. This research provides insights into the enthalpies, entropies, and Gibbs energies of sublimation and formation of these compounds, contributing to a deeper understanding of their energetic and structural properties (Amaral et al., 2015).

Proton Transfer and Deprotonation Studies

Investigations into naphthaldehydes, including 4-hydroxy-1-naphthaldehyde, have revealed important insights into their potential for tautomerism, proton transfer, and deprotonation. These studies, utilizing techniques like UV-Vis spectroscopy and NMR, have significant implications in understanding the chemical behavior and applications of these compounds (Manolova et al., 2015).

Antiprotozoal and Cytotoxic Properties

Research into the roots of Diospyros assimilis has led to the isolation of naphthalene derivatives, including 2-naphthaldehyes, which have shown potential in antiprotozoal activity against parasites like Trypanosoma and Leishmania. This highlights the biological applications of these compounds (Ganapaty et al., 2006).

Safety and Hazards

The safety information available indicates that 2-Hydroxy-7-methoxy-1-naphthaldehyde may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

2-hydroxy-7-methoxynaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-9-4-2-8-3-5-12(14)11(7-13)10(8)6-9/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGADZACBGKOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75965-66-1
Record name 2-Hydroxy-7-methoxy-1-naphthaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After the dimethoxylated product obtained in Step B (2 g: 9.25 mmol) has been dissolved in anhydrous dichloromethane, 97% BBr3Me2S complex (2.98 g: 9.25 mmol 1 eq.) is introduced at ambient temperature. After 35 minutes of stirring, hydrolysis is carried out with a saturated solution of sodium hydrogen carbonate (pH=8). The product is extracted with dichloromethane and then purified on a silica column AcOEt/PE (3/7).
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